molecular formula C6H8N2S B6355152 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole CAS No. 55114-48-2

3-methyl-5,6-dihydroimidazo[2,1-b]thiazole

Cat. No.: B6355152
CAS No.: 55114-48-2
M. Wt: 140.21 g/mol
InChI Key: GOXKEFJIGQQOOV-UHFFFAOYSA-N
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Description

3-methyl-5,6-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound that features both imidazole and thiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. For example, the reaction of 2-aminothiazole with 3-bromo-2-oxopropanoic acid can yield the desired compound . The reaction conditions often include heating the reagent mixture in an appropriate solvent, such as benzene, for several hours .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be achieved using a continuous flow system. This method involves multiple reactors and allows for the efficient production of the compound without the need for isolating intermediate compounds .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5,6-dihydroimidazo[2,1-b]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole involves its interaction with specific molecular targets. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-5,6-dihydroimidazo[2,1-b]thiazole is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to molecular targets and improve its overall efficacy in various applications .

Properties

IUPAC Name

3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-5-4-9-6-7-2-3-8(5)6/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXKEFJIGQQOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NCCN12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212859
Record name 3-Methyl-5,6-dihydroimidazo(2,1-b)(1,3)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6344-80-5
Record name 3-Methyl-5,6-dihydroimidazo(2,1-b)(1,3)thiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-5,6-dihydroimidazo(2,1-b)(1,3)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-5,6-dihydroimidazo[2,1-b]thiazole
Reactant of Route 2
3-methyl-5,6-dihydroimidazo[2,1-b]thiazole
Reactant of Route 3
3-methyl-5,6-dihydroimidazo[2,1-b]thiazole
Reactant of Route 4
3-methyl-5,6-dihydroimidazo[2,1-b]thiazole
Reactant of Route 5
3-methyl-5,6-dihydroimidazo[2,1-b]thiazole
Reactant of Route 6
3-methyl-5,6-dihydroimidazo[2,1-b]thiazole

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